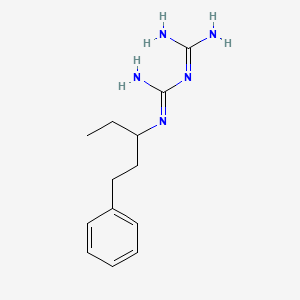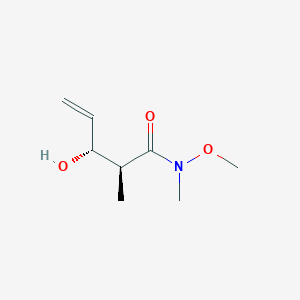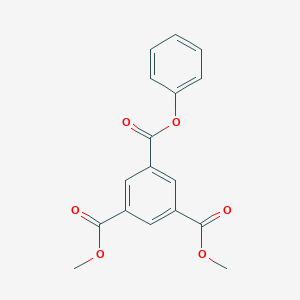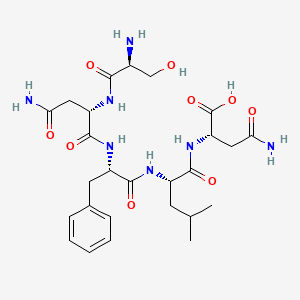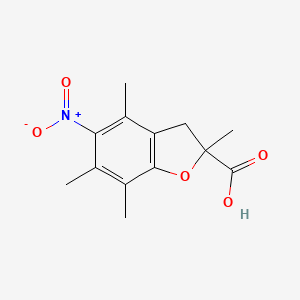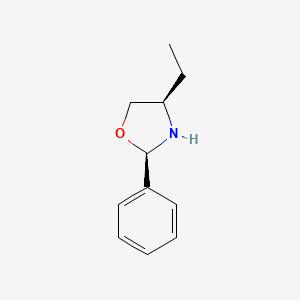
(2R,4R)-4-Ethyl-2-phenyl-1,3-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-4-Ethyl-2-phenyl-1,3-oxazolidine is a chiral compound belonging to the class of oxazolidines Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Ethyl-2-phenyl-1,3-oxazolidine typically involves the reaction of an amino alcohol with an aldehyde or ketone. One common method is the condensation of ®-phenylglycinol with ethyl glyoxylate under acidic conditions, leading to the formation of the oxazolidine ring. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatographic techniques to ensure high enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4R)-4-Ethyl-2-phenyl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Various substituted oxazolidines
Wissenschaftliche Forschungsanwendungen
(2R,4R)-4-Ethyl-2-phenyl-1,3-oxazolidine has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically pure compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (2R,4R)-4-Ethyl-2-phenyl-1,3-oxazolidine involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a chiral environment during the reaction. The oxazolidine ring can coordinate with metal catalysts or reactants, influencing the stereochemistry of the reaction and leading to the preferential formation of one enantiomer over the other.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,4R)-4-Methyl-2-phenyl-1,3-oxazolidine
- (2R,4R)-4-Isopropyl-2-phenyl-1,3-oxazolidine
- (2R,4R)-4-Benzyl-2-phenyl-1,3-oxazolidine
Uniqueness
(2R,4R)-4-Ethyl-2-phenyl-1,3-oxazolidine is unique due to its specific chiral configuration and the presence of an ethyl group at the 4-position. This configuration provides distinct steric and electronic properties, making it particularly effective as a chiral auxiliary in certain asymmetric synthesis reactions. The ethyl group also influences the compound’s reactivity and the selectivity of the reactions it undergoes.
Eigenschaften
CAS-Nummer |
537016-89-0 |
|---|---|
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
(2R,4R)-4-ethyl-2-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C11H15NO/c1-2-10-8-13-11(12-10)9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3/t10-,11-/m1/s1 |
InChI-Schlüssel |
HDGYFMLSNJDSDJ-GHMZBOCLSA-N |
Isomerische SMILES |
CC[C@@H]1CO[C@@H](N1)C2=CC=CC=C2 |
Kanonische SMILES |
CCC1COC(N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14221843.png)
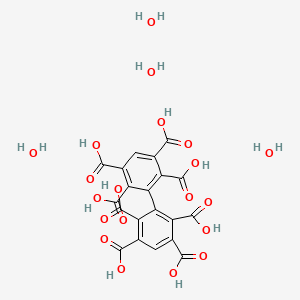
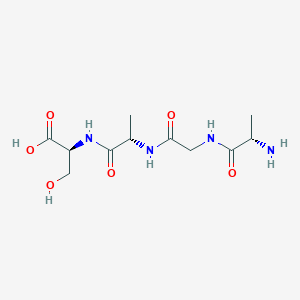
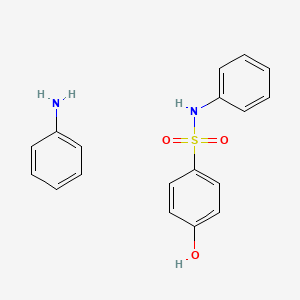
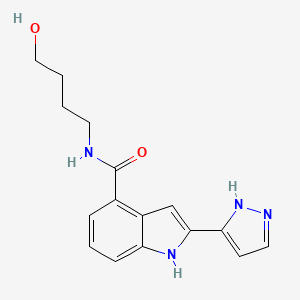
![4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid](/img/structure/B14221874.png)

![2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14221883.png)
